molecular formula C9H7ClFNO B8706451 4-Chloro-2-fluoro-5-propargyloxyaniline CAS No. 84478-65-9

4-Chloro-2-fluoro-5-propargyloxyaniline

Cat. No. B8706451
CAS RN: 84478-65-9
M. Wt: 199.61 g/mol
InChI Key: LJQYJIZHXPFEBQ-UHFFFAOYSA-N
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Patent
US05639915

Procedure details

A round-bottomed flask (50 cc) was charged with bis(5-amino-2-chloro-4-fluorophenyl)carbonate (1.53 g, 4.39 mmol), propargyl bromide (1.11 g, 9.36 mmol) and tetrabutylammonium bromide (70 mg, 0.22 mmol) to prepare a solution in toluene (10 mL). Subsequently, 48% sodium hydroxide in aqueous solution (5 mL) was added slowly and the mixture was stirred under heating at 80° C. for 1 h. After completion of the reaction, the reaction mixture was cooled to room temperature and water (15 mL) was added, followed by extraction with toluene (10 mL×2). The organic layers were combined and washed with water (10 mL×2). The solvent was distilled off under vacuum from the resulting toluene solution, thereby giving 4-chloro-2-fluoro-5-propargyloxyaniline (1.61 g, 8.08 mmol; yield=92.0%). 1H-NMR(CDCl3,TMS,ppm): δ2.54(1H,t,J=2.3Hz), 3.79(2H,brs), 4.70(2H,d,J=2.3Hz), 6.58(1H,d,JHF =8.9Hz), 7.07(1H,d,JHF =11.2Hz).
Name
bis(5-amino-2-chloro-4-fluorophenyl)carbonate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C(F)=CC(Cl)=C(O[C:9](=O)[O:10][C:11]2[CH:16]=[C:15]([NH2:17])[C:14]([F:18])=[CH:13][C:12]=2[Cl:19])C=1.[CH2:23](Br)[C:24]#C.[OH-].[Na+].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:19][C:12]1[C:11]([O:10][CH2:9][C:23]#[CH:24])=[CH:16][C:15]([NH2:17])=[C:14]([F:18])[CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
bis(5-amino-2-chloro-4-fluorophenyl)carbonate
Quantity
1.53 g
Type
reactant
Smiles
NC=1C(=CC(=C(C1)OC(OC1=C(C=C(C(=C1)N)F)Cl)=O)Cl)F
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
70 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
5 mL
Type
solvent
Smiles
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene (10 mL×2)
WASH
Type
WASH
Details
washed with water (10 mL×2)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under vacuum from the resulting toluene solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1OCC#C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.08 mmol
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 184.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.